N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-1,3-dimethyl-1H-pyrazole-5-carboxamide
Beschreibung
This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a (5-chlorothiophen-2-yl)methyl group. The oxadiazole is linked via a carboxamide bridge to a 1,3-dimethyl-1H-pyrazole moiety.
Eigenschaften
IUPAC Name |
N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O2S/c1-7-5-9(19(2)18-7)12(20)15-13-17-16-11(21-13)6-8-3-4-10(14)22-8/h3-5H,6H2,1-2H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVBIEAIUHSAMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Pyrazole Carboxamide Derivatives ()
Compounds 3a–3e (e.g., 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) share a pyrazole-carboxamide scaffold but differ in substituents (e.g., phenyl, chlorophenyl, p-tolyl). Key comparisons:
- Synthesis : All derivatives in use EDCI/HOBt-mediated coupling, yielding 62–71% after purification . The target compound likely follows a similar route.
- Physical Properties :
| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Yield (%) |
|---|---|---|---|
| 3a | 133–135 | 402.8 | 68 |
| 3b | 171–172 | 437.2 | 68 |
| Target (Hypo.) | ~160–170 (est.) | ~394.8 | ~65–70 |
The chlorothiophene group in the target may lower melting points compared to bulkier aryl substituents (e.g., 3b’s 171–172°C) due to reduced crystallinity .
Sulfonamide-Bearing Analogues ()
The compound 13 (N-[(5-chlorothiophen-2-yl)sulphonyl]-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxamide) replaces the oxadiazole with a sulfonamide group. Key differences:
Oxadiazole-Thiazole Hybrids ()
Compounds 7c–7f (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide) feature oxadiazole-thiazole linkages. Comparisons:
- Structural Features : The sulfanyl (-S-) linker in 7c–7f increases flexibility versus the methylene (-CH2-) group in the target compound.
- Spectroscopy : The target’s 1H-NMR would show pyrazole methyl signals near δ 2.6 ppm (cf. δ 2.48–2.66 in ), while thiophene protons resonate at δ 7.4–7.6 (cf. δ 7.21–7.63 in ) .
Functional Group Impact on Bioactivity
- Chlorothiophene vs.
- Oxadiazole vs. 1,3,4-Triazole : Oxadiazoles are more electron-deficient, favoring interactions with electron-rich biological targets (e.g., enzymes with aromatic residues) .
Key Research Findings
- Antibacterial Activity : Sulfonamide analogues () show stronger Gram-negative activity, while pyrazole-oxadiazoles () may target mycobacteria .
- Thermal Stability : Higher melting points in chlorophenyl-substituted derivatives (e.g., 3b: 171–172°C) suggest improved stability over alkyl-substituted analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
